molecular formula C9H8Cl2N4 B8590822 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine

1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine

Cat. No.: B8590822
M. Wt: 243.09 g/mol
InChI Key: MVZPXBFRBRKSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichloro-phenyl)-5-methyl-1H-[1,2,4]triazol-3-ylamine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a dichlorophenyl group and a triazole ring, making it a valuable scaffold in the development of pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine typically involves the following steps:

Industrial production methods often employ continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

1-(2,4-Dichloro-phenyl)-5-methyl-1H-[1,2,4]triazol-3-ylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazoles and their derivatives .

Scientific Research Applications

1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of nitrogen atoms. They exhibit different biological activities and are used in various medicinal applications.

    1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole are well-known antifungal agents that share the triazole scaffold. .

Properties

Molecular Formula

C9H8Cl2N4

Molecular Weight

243.09 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H8Cl2N4/c1-5-13-9(12)14-15(5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H2,12,14)

InChI Key

MVZPXBFRBRKSBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

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